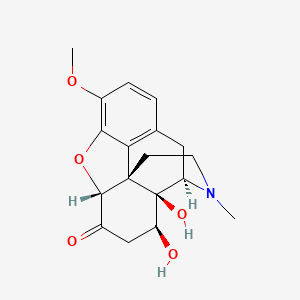
4-Chloro-3,5-dimethylbenzaldehyde
Übersicht
Beschreibung
4-Chloro-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9ClO. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methyl groups, a chlorine atom, and an aldehyde group attached to it . The molecular weight is 168.62 g/mol.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
A study by Hu et al. (2010) details a highly efficient synthetic method for preparing 3,4-dimethylbenzaldehyde from o-xylene in aqueous media, which could potentially be applied to the synthesis of related compounds such as 4-Chloro-3,5-dimethylbenzaldehyde. This method enhances yield and offers an efficient work-up procedure, showcasing the versatility of dimethylbenzaldehydes in synthetic chemistry (Hu, Lu, Liu, Wei, & Liu, 2010).
Biocatalysis and Green Chemistry
Research by Bühler et al. (2003) demonstrates the use of the two-liquid phase concept to develop a whole cell biocatalytic system for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This study underscores the potential for environmentally friendly and efficient production methods for dimethylbenzaldehydes, including this compound, through biocatalysis (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).
Materials Science and Chemical Properties
An investigation by Boldron et al. (2005) into copper-mediated selective oxidation of C-H bonds highlights the importance of substituted hydroxybenzaldehydes as feedstock materials for industries such as pharmaceuticals and perfumery. This research could imply the relevance of functionalized dimethylbenzaldehydes, including this compound, in the synthesis of valuable intermediates for drug preparation and other applications (Boldron, Gamez, Tooke, Spek, & Reedijk, 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-3,5-dimethylbenzaldehyde is likely to be organic compounds containing nucleophilic nitrogen or oxygen atoms . These targets play a crucial role in various biochemical reactions, particularly those involving the formation of oximes and hydrazones .
Mode of Action
This compound, being an aldehyde, can react with nucleophiles such as hydroxylamine or hydrazine to form oximes or hydrazones . In these reactions, the oxygen atom can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The interaction of this compound with its targets affects the pathways involved in the formation of oximes and hydrazones . These pathways have downstream effects on various biochemical processes, including the regulation of ketone concentrations in the system .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to form oximes and hydrazones . These compounds can have various effects depending on their specific structures and the context in which they are formed.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For instance, the rate and extent of its reactions with nucleophiles can be affected by the pH of the environment .
Eigenschaften
IUPAC Name |
4-chloro-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEPDQODIYNDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-3-ethylbenzo[b]thiophene](/img/structure/B1647470.png)
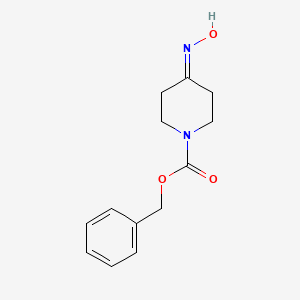
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B1647476.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)
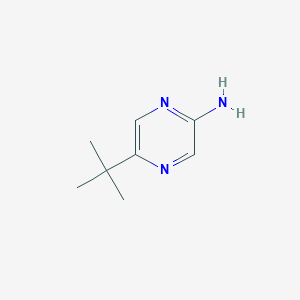
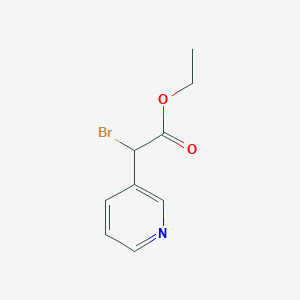

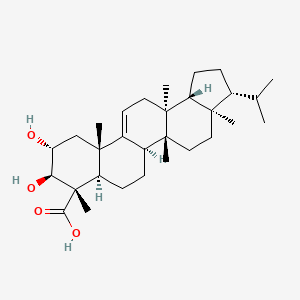

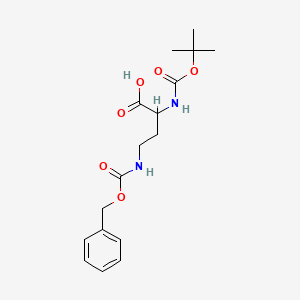
![N-[4-[4-amino-7-(4-oxocyclohexyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B1647508.png)
![4-Methoxy-7-(pyrazin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1647518.png)
